molecular formula C15H23N3O3S B7572446 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide

4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide

Cat. No. B7572446
M. Wt: 325.4 g/mol
InChI Key: FNZZMXCJCUNYAR-UHFFFAOYSA-N
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Description

4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide, also known as BBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBP is a sulfonamide derivative of piperazine that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide is not well understood. However, studies have shown that 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide may exert its biological activities through the inhibition of enzymes, such as carbonic anhydrase. 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has also been shown to interact with DNA, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide can inhibit the growth of cancer cells and fungi. 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has also been shown to exhibit antibacterial activity against various bacterial strains. In addition, 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in various physiological processes, including acid-base balance, respiration, and bone resorption.

Advantages and Limitations for Lab Experiments

4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has several advantages for lab experiments, including its ease of synthesis, stability, and low cost. However, 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide also has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide. One direction is the development of 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide derivatives with improved biological activities and physicochemical properties. Another direction is the study of the mechanism of action of 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide, which may provide insights into its biological activities. Furthermore, the potential applications of 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide in various fields, including medicinal chemistry, materials science, and environmental science, warrant further investigation.

Synthesis Methods

4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide can be synthesized using different methods, including the reaction of 4-tert-butylbenzoyl chloride with piperazine followed by the reaction with sulfonamide. Another method involves the reaction of 4-tert-butylbenzoyl isocyanate with piperazine followed by the reaction with sulfonamide. Both methods produce 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide as a white crystalline solid with a melting point of 220-222°C.

Scientific Research Applications

4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has been shown to exhibit anticancer, antifungal, and antibacterial activities. 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has also been studied as a potential inhibitor of carbonic anhydrase, an enzyme that plays a role in various physiological processes. In materials science, 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has been used as a photo-initiator in the synthesis of polymers. In environmental science, 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has been studied as a potential water treatment agent due to its ability to adsorb heavy metal ions.

properties

IUPAC Name

4-(4-tert-butylbenzoyl)piperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-15(2,3)13-6-4-12(5-7-13)14(19)17-8-10-18(11-9-17)22(16,20)21/h4-7H,8-11H2,1-3H3,(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZZMXCJCUNYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide

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